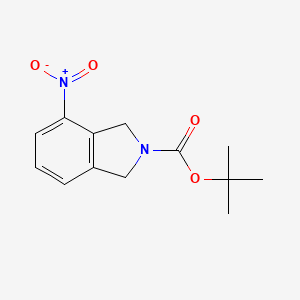

Tert-butyl 4-nitroisoindoline-2-carboxylate

Description

Tert-butyl 4-nitroisoindoline-2-carboxylate is a nitro-substituted isoindoline derivative characterized by a bicyclic isoindoline core, a tert-butyl ester group at position 2, and a nitro group at position 2. The tert-butyl ester enhances lipophilicity, improving membrane permeability and stability in synthetic applications .

Properties

Molecular Formula |

C13H16N2O4 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

tert-butyl 4-nitro-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-9-5-4-6-11(15(17)18)10(9)8-14/h4-6H,7-8H2,1-3H3 |

InChI Key |

OJZKGRMUCKVDSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-nitroisoindoline-2-carboxylate typically involves the nitration of isoindoline derivatives followed by esterification. One common method involves the nitration of isoindoline-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting 4-nitroisoindoline-2-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer nitrating agents and environmentally friendly solvents is also emphasized in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-nitroisoindoline-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols.

Ester Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-aminoisoindoline-2-carboxylate.

Substitution: Various substituted isoindoline derivatives.

Ester Hydrolysis: 4-nitroisoindoline-2-carboxylic acid.

Scientific Research Applications

Tert-butyl 4-nitroisoindoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-nitroisoindoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of Tert-butyl 4-nitroisoindoline-2-carboxylate with analogs:

Notes:

- Nitro vs. Amino Groups: The nitro group (NO₂) is strongly electron-withdrawing, reducing aromatic ring reactivity toward electrophilic substitution compared to the electron-donating amino group (NH₂). This makes nitro derivatives less reactive in coupling reactions but more stable under oxidative conditions .

- Halogenated Derivatives (I, Br) : Iodo and bromo groups act as leaving groups, enabling nucleophilic substitution (e.g., Suzuki couplings). Bromomethyl groups facilitate alkylation reactions, expanding utility in drug design .

Stability and Physicochemical Properties

- Nitro Group Impact: The nitro group increases thermal stability but may reduce solubility in polar solvents compared to amino analogs. The tert-butyl ester improves lipid solubility, enhancing blood-brain barrier penetration .

- Halogen Effects: Iodo derivatives exhibit higher molecular weights and lower solubility than nitro or amino analogs. Bromomethyl groups introduce steric bulk, affecting binding affinity in biological systems .

Biological Activity

Tert-butyl 4-nitroisoindoline-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its isoindoline structure, which is a bicyclic compound that includes a nitro group at the para position. The molecular formula is , and it has a molecular weight of approximately 248.28 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoindoline framework followed by the introduction of the tert-butyl and nitro groups. Specific synthetic pathways may vary, but common methods include:

- Formation of Isoindoline : This can be achieved through cyclization reactions involving appropriate precursors.

- Nitration : The introduction of the nitro group is usually performed using nitrating agents like nitric acid under controlled conditions to avoid over-nitration.

- Carboxylation : The carboxylate group is introduced through carboxylation reactions, often utilizing tert-butyl esters.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various strains of bacteria and fungi. For instance, it has been tested against Candida albicans and Cryptococcus neoformans, demonstrating significant antifungal activity . The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Antitumor Properties

The compound has also been evaluated for its antitumor activity . In certain assays, it has shown potential as an inhibitor of cancer cell proliferation, particularly in models of breast cancer and leukemia . The exact pathways through which it exerts these effects are still under investigation, but preliminary data suggest involvement in apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties . It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress . These attributes make it a candidate for further exploration in neurodegenerative disease models.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Antifungal Study : A study evaluating multiple azomethine derivatives including this compound found that it inhibited the growth of Candida species effectively, suggesting its potential as a therapeutic agent against fungal infections .

- Cancer Cell Line Analysis : In a comparative study involving different isoindoline derivatives, this compound was among those demonstrating significant cytotoxic effects on cancer cell lines, indicating its promise in cancer therapy .

- Neuroprotection Research : Investigations into neuroprotective agents have identified this compound as a potential candidate for mitigating neurodegeneration due to its ability to reduce inflammatory responses in neuronal cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.